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Executive Summary

Dodecanediamide (CAS: 3055-29-0) is the primary diamide derivative of dodecanedioic acid
(DDDA). While frequently conflated with its polymeric derivative (Nylon 6/12), the discrete
diamide molecule serves as a critical intermediate in the synthesis of high-performance
surfactants, detergents, and cross-linking agents.

This guide provides a rigorous technical analysis of Dodecanediamide, distinguishing its
monomeric physicochemical profile from its polymeric analogs. It details IUPAC nomenclature
rules, a self-validating laboratory synthesis protocol, and analytical characterization methods
essential for research and drug development applications.

Part 1: Chemical Identity & Nomenclature[1]

The nomenclature of Dodecanediamide follows specific IUPAC recommendations for acyclic
diamides. The name is derived from the parent alkane (dodecane) with the suffix "-diamide,"
indicating two terminal amide groups.

Nomenclature Breakdown

The following table synthesizes the accepted identifiers for Dodecanediamide.
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Identifier Type Name / Value Technical Context
Preferred IUPAC Name (PIN).
IUPAC Name Dodecanediamide Derived from the 12-carbon

parent chain.[1]

Systematic Name

1,12-Dodecanediamide

Explicit numbering, though
redundant as diamides are

terminal by definition.

Legacy Name

Decane-1,10-dicarboxamide

Older nomenclature treating
the carbonyls as substituents

on a decane chain.

CAS Number

3055-29-0

CRITICAL: Do not confuse
with Nylon 6/12 (CAS 26098-
55-5) or Dodecanamide (CAS
1120-16-7).

Molecular Formula

Exact Mass: 228.1838 Da

SMILES

NC(=0)CCCCCCCCCCC(=0)
N

Useful for chemoinformatics

and modeling.

Structural Logic Visualization

The following diagram illustrates the IUPAC naming logic, highlighting the carbon backbone

and functional group priority.
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Figure 1: Deconstruction of the IUPAC nomenclature logic for Dodecanediamide, correlating

chemical structure with naming conventions.

Part 2: Physicochemical Properties[2][3][4]

Understanding the distinction between the monomer (Dodecanediamide) and the polymer

(Nylon 6/12) is vital for experimental design. The monomer exhibits high crystallinity due to

extensive intermolecular hydrogen bonding.

Dodecanediamide Dodecanedioic Nylon 6/12
Property .

(Monomer) Acid (Precursor) (Polymer)
CAS 3055-29-0 693-23-2 26098-55-5
Melting Point >185°C (Predicted)* 128-129°C 218°C
Solubility (Water) Insoluble (<0.1 g/L) Insoluble Insoluble

Solubility (Organic)

Soluble in hot DMSO,

Soluble in Ethanaol,

Soluble in Formic

DMF, Ethanol Acetone Acid, Phenols
White crystalline ) )

Appearance White flakes/powder White pellets/beads
powder
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*Note: Primary diamides typically melt 50—-80°C higher than their corresponding dicarboxylic
acids due to the robust hydrogen bond network formed by the

protons.

Part 3: Synthesis & Manufacturing Protocol

For research applications requiring high purity (>98%), the Acid Chloride Route is preferred
over direct thermal dehydration, as it avoids the formation of polymeric byproducts and ensures
complete conversion.

Experimental Workflow: Acid Chloride Method

Objective: Synthesize Dodecanediamide from Dodecanedioic Acid (DDDA).

Reagents:

Dodecanedioic acid (10 mmol, 2.30 g)

Thionyl chloride (

, excess, 30 mL)

Ammonium hydroxide (

, 28% aq, excess)

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
Protocol:

 Activation (Acyl Chloride Formation):

o In a round-bottom flask equipped with a reflux condenser and a

drying tube, suspend 2.30 g of DDDA in 30 mL of

o Add 1-2 drops of DMF (catalyst).

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1620465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1620465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Reflux at 75°C for 2-3 hours until the solution becomes clear and gas evolution (

) ceases.

o Mechanism:[2]

o Evaporation: Remove excess

under reduced pressure (rotary evaporator) to yield the waxy solid dodecanedioyl
dichloride.

e Amidation:

[e]

Dissolve the crude dichloride in 20 mL of anhydrous THF or DCM.

Cool the solution to 0°C in an ice bath.

o

[¢]

Slowly add the solution dropwise into a stirred beaker containing 50 mL of concentrated

(or bubble anhydrous

gas through the solution).

o

Observation: A heavy white precipitate (Dodecanediamide) forms immediately.
 Purification:

Filter the white solid via vacuum filtration.

o

[¢]

Wash 1: Cold water (to remove ammonium chloride salts).

o

Wash 2: Saturated sodium bicarbonate (to remove unreacted acid).

[e]

Recrystallization: Recrystallize from hot ethanol or DMF/water mixture to obtain analytical
grade crystals.
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Synthesis Pathway Diagram

Dodecanedioic Acid Thionyl Chloride
(C12H2204) (Activation Agent)

Reflux (75°C) / Reflux (75°C)
-SO2, -HCl

Ammonia (NH3) Intermediate:
(Nucleophile) Dodecanedioyl Dichloride

Nucleophilic Acyl Substitution -, Nucleophilic Acyl Substitution"-_

(0°C, THF) (0°C, THF)
Target: Byproducts: -
Dodecanediamide NH4CI, SO2, HCI

Click to download full resolution via product page

Figure 2: Step-by-step synthesis workflow via the acyl chloride intermediate, ensuring high
purity conversion.

Part 4: Analytical Characterization (Self-Validating)

To ensure the synthesized material is Dodecanediamide and not the starting acid or a
monoamide, use the following spectroscopic checkpoints.

Infrared Spectroscopy (FTIR)

The IR spectrum serves as a "fingerprint" for validation.
o Target Signal (Amide I): Strong band at 1650-1690 cm~1 (C=0 stretch).
o Target Signal (Amide II): Medium band at 1600-1640 cm~* (N-H bend).

o Target Signal (N-H Stretch): Distinct doublets at 3150-3350 cm~1 (characteristic of primary
amides
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)-

» Negative Control: Absence of the broad O-H stretch (2500-3000 cm~1) confirms the
consumption of the carboxylic acid.

NMR Spectroscopy ( -NMR)

e Solvent: DMSO-

(due to solubility).

o Key Peaks:

o 6.7 & 7.2 ppm (Broad singlets,

): The amide protons are non-equivalent due to restricted rotation.
o 2.0-2.1 ppm (Triplet,

). Protons adjacent to the carbonyl.
o 1.2-1.3 ppm (Multiplet,

, bulk

chain).

Part 5: Applications in R&D

o Surfactant Synthesis: Dodecanediamide can be reduced (using

) to 1,12-Dodecanediamine, a precursor for gemini surfactants.

o Polymer Engineering: Acts as a chain extender or crystalline additive in nylon formulations to
modify melting points and reduce water absorption.

o Pharmaceutical Intermediates: The long hydrophobic chain with polar termini makes it a
candidate for investigating lipophilic linkers in drug delivery systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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